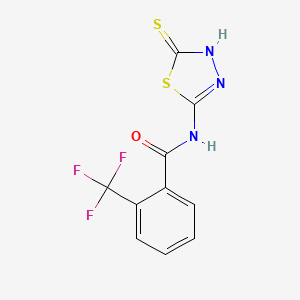
N-(5-mercapto-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-mercapto-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C10H6F3N3OS2 and its molecular weight is 305.29. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(5-mercapto-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the field of anticancer research. This article synthesizes current findings regarding its biological activity, including in vitro studies, structure-activity relationships, and potential therapeutic applications.
Chemical Structure and Synthesis
The compound features a thiadiazole ring, which is known for its diverse biological properties. The synthesis typically involves the reaction of 2-(trifluoromethyl)benzoyl chloride with 5-mercapto-1,3,4-thiadiazole under appropriate conditions to yield the desired amide derivative. Characterization of the compound is often performed using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure.
Anticancer Properties
Recent studies have focused on the anticancer activities of derivatives related to this compound. For instance:
- In Vitro Cytotoxicity : Research has demonstrated that various derivatives exhibit cytotoxic effects against several cancer cell lines including SKNMC (neuroblastoma), HT-29 (colon cancer), and PC3 (prostate cancer). Notably, compounds with ortho-chloro and meta-methoxy substitutions showed enhanced activity compared to others .
- Comparison with Reference Drugs : In comparative studies, some derivatives were evaluated against doxorubicin—a standard chemotherapy drug. While none surpassed doxorubicin's efficacy, certain derivatives displayed promising results that warrant further investigation .
- Mechanism of Action : The proposed mechanism involves induction of apoptosis in cancer cells, potentially through modulation of key signaling pathways such as p53 activation and caspase cleavage. Flow cytometry assays indicated that these compounds could effectively induce cell cycle arrest .
Structure-Activity Relationships (SAR)
The biological activity of this compound and its derivatives can be significantly influenced by structural modifications:
- Substituents on the Aromatic Ring : Variations in substituents (e.g., halogens or methoxy groups) on the benzene ring have been shown to affect the potency and selectivity against different cancer cell lines. For example, ortho-chlorine and meta-fluorine substitutions resulted in higher cytotoxicity .
- Thiadiazole Ring Modifications : Alterations in the thiadiazole moiety can impact both solubility and interaction with biological targets, which is critical for enhancing therapeutic efficacy .
Case Studies
Several studies have been conducted to evaluate the anticancer potential of related compounds:
- Study 1 : A series of N-(5-mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide derivatives were synthesized and tested against various cancer cell lines. The study concluded that while some showed moderate activity, further optimization was necessary to improve efficacy .
- Study 2 : Another investigation highlighted the dual inhibition potential of thiadiazole derivatives against specific tyrosine kinases involved in cancer progression. This study emphasized the importance of further structural modifications to enhance selectivity and potency .
Data Summary
属性
IUPAC Name |
N-(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)-2-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F3N3OS2/c11-10(12,13)6-4-2-1-3-5(6)7(17)14-8-15-16-9(18)19-8/h1-4H,(H,16,18)(H,14,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKJYOKGYBLEOHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=NNC(=S)S2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F3N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














